Product packaging for 4-Bromo-2-fluoro-6-hydroxybenzonitrile(Cat. No.:CAS No. 1227918-06-0)

4-Bromo-2-fluoro-6-hydroxybenzonitrile

Cat. No.: B2708988
CAS No.: 1227918-06-0
M. Wt: 216.009
InChI Key: ARDAEBQYIBXEMA-UHFFFAOYSA-N
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Description

Significance of Aromatic Nitriles in Organic Synthesis and Functional Materials

Aromatic nitriles are organic compounds characterized by a nitrile group (-C≡N) attached to an aromatic ring. This functional group is of immense importance in organic synthesis due to its unique electronic properties and versatile reactivity. aakash.ac.inlibretexts.orgacs.org The nitrile group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. aakash.ac.in

Aromatic nitriles serve as key precursors for a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. quora.comnumberanalytics.com This versatility makes them invaluable building blocks in the construction of complex molecular architectures. quora.com In the realm of functional materials, the electronic properties of aromatic nitriles are harnessed in the development of polymers, dyes, and pigments. quora.comnumberanalytics.com Furthermore, many pharmaceuticals and agrochemicals contain a nitrile group or are synthesized from nitrile-containing precursors, highlighting their importance in medicinal and agricultural chemistry. quora.comnumberanalytics.com

Strategic Role of Halogens and Hydroxyl Groups in Directing Reactivity and Modulating Electronic Properties

The presence of halogen and hydroxyl substituents on the benzonitrile (B105546) ring plays a crucial role in directing the reactivity of the molecule and modulating its electronic properties.

The hydroxyl (-OH) group is a strongly activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. aakash.ac.inquora.com This is due to the lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. libretexts.orgquora.com This enhanced nucleophilicity at specific sites makes the ring more susceptible to attack by electrophiles at these positions. aakash.ac.in

The fluorine atom, in particular, has unique effects. Its high electronegativity strongly influences the electronic environment of the molecule. numberanalytics.com In some contexts, fluorine can even exhibit an activating effect in certain electrophilic aromatic substitution reactions. acs.org Furthermore, the presence of fluorine can enhance the stability of molecules and influence their interactions with biological targets. numberanalytics.com

Overview of Research Trajectories for Complex Benzonitrile Derivatives

Research into complex benzonitrile derivatives is a vibrant and expanding field, driven by the quest for novel molecules with tailored properties. One major trajectory involves their use as scaffolds in drug discovery. The ability to selectively modify the benzonitrile core at various positions allows for the systematic exploration of structure-activity relationships, leading to the development of new therapeutic agents. researchgate.net

Another significant research direction is the synthesis of advanced functional materials. Benzonitrile derivatives are being investigated for their potential in creating organic light-emitting diodes (OLEDs), sensors, and other electronic devices. utexas.edu The electronic properties conferred by the nitrile group and other substituents can be fine-tuned to achieve desired optical and electronic characteristics.

Furthermore, complex benzonitriles are employed as versatile intermediates in the synthesis of a wide range of organic compounds, including heterocyclic structures. libretexts.orgacs.org The nitrile group can participate in various cycloaddition and C-H bond functionalization reactions, providing efficient pathways to complex molecular frameworks. libretexts.orgacs.org The study of compounds like 4-Bromo-2-fluoro-6-hydroxybenzonitrile contributes to a deeper understanding of the fundamental principles that guide these synthetic strategies, paving the way for the creation of new and valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNO B2708988 4-Bromo-2-fluoro-6-hydroxybenzonitrile CAS No. 1227918-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-6-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDAEBQYIBXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Fluoro 6 Hydroxybenzonitrile

Precursor Synthesis and Derivatization Strategies

The construction of the 4-bromo-2-fluoro-6-hydroxybenzonitrile scaffold often begins with a suitably substituted benzonitrile (B105546) precursor, which is then further functionalized. The order of introduction of the bromo, fluoro, and hydroxyl groups is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.

Bromination and Fluorination of Benzonitrile Scaffolds

A plausible synthetic approach involves the sequential bromination and fluorination of a hydroxybenzonitrile precursor. For instance, starting with 2-fluoro-6-hydroxybenzonitrile, regioselective bromination at the para position relative to the hydroxyl group can be achieved. The hydroxyl group is a strong ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. wikipedia.org Given the steric hindrance at the ortho positions, bromination is likely to occur at the C4 position. Reagents such as N-bromosuccinimide (NBS) can be employed under controlled conditions to achieve monobromination.

Alternatively, a synthesis could commence with a brominated phenol (B47542), which is then fluorinated and cyanated. The introduction of fluorine onto an aromatic ring can be accomplished through various methods, including the Schiemann reaction of an appropriate aniline (B41778) derivative or by using fluorinating agents like Selectfluor®. The choice of fluorinating agent and reaction conditions is crucial to control regioselectivity and avoid unwanted side reactions.

The directing effects of the substituents play a pivotal role in these derivatization strategies. The interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing halogens must be carefully considered to achieve the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for constructing the this compound framework. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The efficiency of an SNAr reaction is highly dependent on the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. In the context of this compound synthesis, the nitrile (cyano) group serves as a strong EWG. Both the nitro (-NO2) and cyano (-CN) groups are effective activators for SNAr reactions. nih.govyoutube.com The cyano group, like the nitro group, can delocalize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

For a precursor such as a dihalo-benzonitrile, the cyano group would facilitate the displacement of a halogen by a nucleophile, such as a hydroxide (B78521) or alkoxide, to introduce the hydroxyl functionality. The more electron-withdrawing the activating group, the milder the reaction conditions required for the substitution to occur.

Fluorine plays a dual role in SNAr reactions. While it is a poor leaving group in traditional SN2 reactions due to the strength of the C-F bond, in SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group. researchgate.netnumberanalytics.com Fluorine's high electronegativity makes it a powerful inductively electron-withdrawing group. This strong inductive effect (-I) polarizes the carbon atom to which it is attached, making it more electrophilic and susceptible to nucleophilic attack. nih.gov This activation of the aromatic ring often leads to a faster reaction rate compared to other halogens. numberanalytics.com

In a potential synthetic route involving an SNAr reaction on a difluorobromobenzonitrile precursor, the fluorine atom would activate the ring towards nucleophilic attack by a hydroxyl source. The relative reactivity of different halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN2 reactions. researchgate.net

Strategic Hydroxylation Approaches

The introduction of the hydroxyl group can be achieved at various stages of the synthesis. One strategy involves the direct hydroxylation of a pre-functionalized benzonitrile. For instance, a bromo-fluorobenzonitrile could be subjected to hydroxylation. This can be challenging to achieve with high regioselectivity.

A more common and controllable approach is the SNAr reaction on an activated aryl halide, as discussed previously, where a halogen is displaced by a hydroxide or a protected hydroxyl group. For example, reacting a precursor like 2,4-dibromo-6-fluorobenzonitrile (B1445107) with a hydroxide source could potentially lead to the desired product, although controlling the selectivity of which bromine is substituted would be critical.

Another strategy involves ortho-lithiation. A directed ortho-metalation approach could be employed on a fluorinated aromatic precursor, where a directing group guides the deprotonation to an adjacent position, followed by quenching with an electrophilic oxygen source to install the hydroxyl group. acs.org Furthermore, enzymatic hydroxylation using specific enzymes like tyrosinase offers a green chemistry approach, although its applicability to highly substituted synthetic substrates would require investigation. nih.gov The optimization of hydroxylation conditions, including the choice of solvent, temperature, and reagent, is crucial for maximizing the yield and purity of the final product. nih.gov

Convergent and Linear Synthesis Pathways

Table 1: Comparison of Hypothetical Linear and Convergent Synthesis Pathways

FeatureLinear Synthesis ExampleConvergent Synthesis Example
Starting Materials 2-Fluorophenol1,3-dibromo-5-fluorobenzene and a cyanide/hydroxide source
Key Steps 1. Bromination of 2-fluorophenol2. Cyanation of the resulting bromofluorophenol3. Introduction/modification to yield the final product1. Synthesis of a boronic acid derivative from 1,3-dibromo-5-fluorobenzene2. Synthesis of a fragment with cyano and hydroxyl groups3. Suzuki coupling of the two fragments
Longest Sequence Potentially 4-5 stepsPotentially 2-3 steps for each fragment
Overall Yield Generally lower due to multiplicative loss at each stepGenerally higher as the final product is assembled from pre-made fragments
Flexibility Less flexible for analog synthesisMore flexible, allowing for modification of fragments before coupling

Exploration of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net For a multi-substituted benzene (B151609) derivative like this compound, applying green chemistry principles could involve several strategies, from the choice of starting materials to the solvents and reagents employed.

Key areas for developing greener synthetic routes include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This minimizes waste generation. For instance, traditional bromination reactions can sometimes lead to the formation of stoichiometric amounts of acidic byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids is a cornerstone of green chemistry. chemistryjournals.net Similarly, substituting toxic reagents with safer alternatives is crucial.

Energy Efficiency: Employing reaction conditions that are less energy-intensive, for example, by using catalysts that allow for lower reaction temperatures and pressures, contributes to a more sustainable process. Microwave-assisted synthesis is one such technique that can reduce reaction times and energy consumption. chemistryjournals.net

Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

A hypothetical green synthesis of this compound could start from a more readily available and less hazardous precursor, potentially utilizing enzymatic or biocatalytic methods for selective functionalization. The table below outlines a comparison between a traditional and a potential greener approach for a key synthetic step.

FeatureTraditional Approach (Illustrative)Potential Green Chemistry Approach
Solvent Dichloromethane, ChloroformWater, Ethanol, or Ionic Liquids
Brominating Agent Liquid BromineN-Bromosuccinimide (NBS) with a catalyst
Catalysis Stoichiometric Lewis acids (e.g., AlCl₃)Recyclable solid acid catalysts
Energy Input High-temperature refluxMicrowave irradiation or ambient temperature catalysis
Work-up Organic solvent extractionAqueous work-up or direct crystallization

Catalytic Approaches in Benzonitrile Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. acs.org For the synthesis of complex benzonitriles, both transition metal and metal-free catalytic systems have shown immense potential.

Transition metal catalysts are powerful tools for the formation of carbon-halogen (C-X) and carbon-cyanide (C-CN) bonds, which are key steps in the synthesis of this compound. nih.govacs.org These catalysts can offer high selectivity and efficiency, often under milder conditions than traditional stoichiometric methods. nih.gov

The advantages of using transition metal catalysis include:

High Selectivity: Catalysts can be designed to favor the formation of a specific regio- or stereoisomer, reducing the need for complex purification steps.

Reduced Waste: Catalytic amounts of the metal are used, in contrast to stoichiometric reagents, which leads to a higher atom economy. nih.gov

Milder Reaction Conditions: Many catalytic reactions can be carried out at lower temperatures and pressures, saving energy and improving safety.

An example of a transition metal-mediated reaction relevant to benzonitrile synthesis is the Rosenmund-von Braun reaction, which uses a copper catalyst to convert an aryl halide to an aryl nitrile. A synthesis for a related compound, 3-Fluoro-4-hydroxybenzonitrile, utilizes copper(I) cyanide (CuCN) to introduce the nitrile group.

Table of Transition Metal-Catalyzed Reactions Relevant to Benzonitrile Synthesis

Reaction Type Catalyst Substrate Example Product Example Reference
Cyanation CuCN 4-Bromo-2-fluorophenol 3-Fluoro-4-hydroxybenzonitrile
C-H Bromination Pd(OAc)₂ Aniline derivatives Bromoaniline derivatives N/A

Recent research has also focused on the activation of C-CN bonds by transition metals, which allows for the further functionalization of the benzonitrile core. researchgate.net

While transition metals are highly effective, concerns about their cost, toxicity, and potential for product contamination have driven the development of metal-free catalytic systems. These approaches often utilize organocatalysts or electrocatalysis to achieve similar transformations.

For the synthesis of this compound, a key step would be the introduction of the hydroxyl group. Metal-free methods for the hydroxylation of aromatic rings are an active area of research. One emerging strategy is the use of electrocatalysis, which can employ green reactants like oxygen. nih.gov For example, the hydroxylation of arylboronic acids to phenols has been achieved using a metal-free electrocatalytic method with methyl viologen as the catalyst and O₂ as the oxidant. nih.gov

Table of Potential Metal-Free Catalytic Steps

Reaction Step Catalytic System Substrate Type Potential Advantage
Hydroxylation Electrocatalysis with organic mediator Arylboronic acid or similar Avoids heavy metal contamination; uses O₂ as a green oxidant. nih.gov
Bromination Organocatalyst (e.g., thiourea-based) Activated aromatic ring Avoids metal catalysts; can offer high regioselectivity.

The development of these metal-free catalytic systems is a significant step towards more sustainable and environmentally friendly chemical manufacturing processes. chemistryjournals.net

Advanced Reactivity and Mechanistic Investigations

Reactions at the Aromatic Core

The aromatic core of 4-bromo-2-fluoro-6-hydroxybenzonitrile is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome dictated by the combined electronic effects of its substituents.

Electrophilic Aromatic Substitution Studies (Directed vs. Non-directed)

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for benzene (B151609) derivatives. wikipedia.org The rate and orientation of these substitutions are profoundly influenced by the existing groups on the ring, which can be classified as either activating or deactivating and as ortho/para-directing or meta-directing. wikipedia.org

In this compound, there is a competitive interplay between the directing effects of the four different substituents:

Hydroxyl (-OH): This is a strongly activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring through resonance.

Fluorine (-F) and Bromine (-Br): Halogens are generally deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate electron density via resonance.

Nitrile (-CN): This group is strongly deactivating and a meta-director because it withdraws electron density from the ring through both induction and resonance.

The positions open for substitution are C3 and C5. The hydroxyl group strongly directs electrophiles to its ortho position (C5) and para position (C3). The fluorine atom directs to its ortho (C3) and para (C5) positions, while the bromine atom directs to its ortho positions (C3 and C5). Conversely, the nitrile group directs to its meta positions (C3 and C5).

Given that the hydroxyl group is the most powerful activating and directing group, electrophilic substitution is most likely to occur at the positions ortho and para to it. Both available positions, C3 and C5, are ortho or para to the activating -OH group and the ortho, para-directing halogens, and simultaneously meta to the deactivating -CN group. The ultimate regioselectivity in a specific electrophilic reaction would depend on the reaction conditions and the nature of the electrophile, representing a complex case of competitive directing effects.

Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentActivating/Deactivating EffectDirecting PreferenceEffect on this compound (Positions 3 & 5)
-OH (at C6)Strongly ActivatingOrtho, ParaStrongly directs to C5 (ortho) and C3 (para)
-F (at C2)DeactivatingOrtho, ParaDirects to C3 (ortho) and C5 (para)
-Br (at C4)DeactivatingOrtho, ParaDirects to C3 and C5 (both ortho)
-CN (at C1)Strongly DeactivatingMetaDirects to C3 and C5 (both meta)

Nucleophilic Aromatic Substitution of Halogens (Br and F)

While aromatic rings are typically electron-rich and react with electrophiles, aryl halides bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org The nitrile (-CN) group in this compound is a potent electron-withdrawing group that activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. chemistrysteps.com In this molecule, both the fluorine (at C2, ortho) and bromine (at C4, para) are positioned to be displaced by nucleophiles.

In SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions. The reason for this difference lies in the mechanism's rate-determining step. youtube.com

The SNAr mechanism proceeds in two steps: nucleophilic addition followed by elimination of the leaving group. The first step, the attack of the nucleophile on the carbon bearing the halogen, is slow and rate-determining. youtube.com Fluorine is the most electronegative halogen, and it strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and more susceptible to nucleophilic attack. This effect accelerates the rate-determining first step, making aryl fluorides more reactive than other aryl halides in SNAr reactions. Therefore, in this compound, the fluorine atom at the C2 position is expected to be more readily displaced by a nucleophile than the bromine atom at the C4 position.

Comparative Reactivity of Halogens in SNAr Reactions
FactorFluorineBromineComment
ElectronegativityHighModerateHigher electronegativity increases the electrophilicity of the attached carbon.
Effect on Rate-Determining Step (Nucleophilic Attack)AcceleratesLess accelerationThe highly polarized C-F bond facilitates the initial attack by the nucleophile.
Leaving Group Ability (in Elimination Step)PoorerBetterThis step is fast and not rate-determining for SNAr.
Overall SNAr ReactivityHigherLowerReactivity is governed by the rate-determining addition step.

The displacement of halogens in this compound by nucleophiles follows the addition-elimination (SNAr) mechanism. chemistrysteps.com

Addition Step: A strong nucleophile attacks the carbon atom bonded to a halogen (either fluorine at C2 or bromine at C4). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing nitrile group, which provides significant stabilization. chemistrysteps.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of attack. libretexts.org

Elimination Step: In the second, faster step, the aromaticity of the ring is restored as the leaving group (halide ion) is eliminated. chemistrysteps.com

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a key functional handle that can undergo its own set of transformations, primarily involving oxidation.

Oxidation and Reduction Pathways

The hydroxyl group of this compound can be oxidized under specific conditions. Phenols are susceptible to oxidation, and the products can vary depending on the oxidant used and the reaction conditions. Strong oxidizing agents can potentially convert the phenol (B47542) into a quinone-type structure. For instance, oxidation could potentially lead to the formation of a bromo-fluoro-cyanobenzoquinone. Common reagents used for the oxidation of phenols include chromic acid, Fremy's salt, and other specialized oxidants. ucr.edu

Reduction of a phenolic hydroxyl group is a more challenging transformation and generally requires harsh conditions. It is not a common pathway but can be achieved through methods such as catalytic hydrogenation at high temperatures and pressures or by conversion of the hydroxyl group into a better leaving group followed by hydrogenolysis. This would result in the dehydroxylation of the molecule to yield 4-bromo-2-fluorobenzonitrile.

Alkylation and Acylation Reactions (Ether and Ester Formation)

The phenolic hydroxyl group is a key site for nucleophilic reactions, readily undergoing alkylation and acylation to form the corresponding ethers and esters. These reactions are fundamental for modifying the compound's solubility, steric profile, and potential for hydrogen bonding.

Alkylation (Ether Formation): O-alkylation of the hydroxyl group is typically achieved by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a base. The base, commonly a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion that subsequently attacks the alkylating agent. The existence of derivatives like 4-Bromo-2-fluoro-6-methoxybenzonitrile confirms the viability of such transformations. echemi.com

Acylation (Ester Formation): The synthesis of esters from the parent phenol is generally accomplished using acylating agents like acyl chlorides or acid anhydrides. The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which not only scavenges the HCl byproduct (in the case of acyl chlorides) but can also activate the acylating agent.

These transformations are summarized in the table below.

Table 1: General Conditions for Alkylation and Acylation
TransformationReagent ClassTypical BaseSolventProduct
AlkylationAlkyl Halide (R-X) or Dialkyl Sulfate (R₂SO₄)K₂CO₃, Cs₂CO₃, NaHAcetone, DMF, THFEther (Ar-O-R)
AcylationAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)Pyridine, Triethylamine (Et₃N)DCM, Pyridine, THFEster (Ar-O-COR)

Role of Hydroxyl Group in Directing Group Chemistry

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic effects of all four substituents. The hydroxyl group plays a dominant role in this context.

The substituents can be classified by their activating/deactivating and directing effects:

-OH (hydroxyl): A strongly activating group and an ortho, para-director. Its powerful electron-donating resonance effect (+M) greatly outweighs its electron-withdrawing inductive effect (-I).

-CN (nitrile): A strongly deactivating group and a meta-director, owing to its potent -I and -M effects.

In this compound, the available positions for substitution are C3 and C5. The directing effects of the substituents converge on these two positions:

The -OH group at C6 strongly directs an incoming electrophile to its ortho position (C5) and its para position (C3).

The -F group at C2 directs to its ortho position (C3).

The -Br group at C4 directs to its ortho positions (C3 and C5).

The -CN group at C1 directs to its meta positions (C3 and C5).

The powerful activating nature of the hydroxyl group means that it is the dominant directing influence. Consequently, electrophilic substitution reactions are strongly favored to occur at positions C3 and C5, which are activated by the hydroxyl group and are also the positions targeted by the other substituents.

Table 2: Summary of Substituent Effects
Substituent (Position)Activating/DeactivatingDirecting EffectTarget Positions
-CN (C1)Strongly DeactivatingmetaC3, C5
-F (C2)Deactivatingortho, paraC3
-Br (C4)Deactivatingortho, paraC3, C5
-OH (C6)Strongly Activatingortho, paraC3, C5

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and cycloaddition, providing pathways to other important functionalities like carboxylic acids, amines, and heterocycles.

Hydrolysis to Carboxylic Acids and Amides

The cyano group can be completely hydrolyzed to a carboxylic acid under either strong acidic or basic conditions, typically involving heating with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH). This process proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). By using milder, more controlled conditions, such as hydration catalyzed by acid or certain metal complexes, the reaction can often be stopped at the intermediate amide stage.

Reduction to Amines

The nitrile group is readily reduced to a primary amine (-CH₂NH₂). This can be accomplished using various reducing agents. A common laboratory method involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Another powerful method is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF). chemicalbook.com Catalytic hydrogenation over metal catalysts like Raney nickel or palladium on carbon is also an effective industrial and laboratory method. For a substrate with a phenolic hydroxyl group, catalytic hydrogenation might be preferred to avoid complications with the acidic proton that can occur with hydride reagents. A procedure for the reduction of the closely related 4-Bromo-2-fluorobenzonitrile uses a borane tetrahydrofuran (B95107) complex in THF. chemicalbook.com

Table 3: Typical Conditions for Nitrile Group Transformations
TransformationProductTypical ReagentsConditions
Full HydrolysisCarboxylic Acidaq. HCl or aq. NaOHHeat/Reflux
Partial HydrolysisAmideH₂SO₄ (conc.), H₂O₂/baseControlled temperature
ReductionPrimary Amine1. LiAlH₄, THF; 2. H₂O or BH₃-THF chemicalbook.com or H₂/Raney Ni0°C to RT

Cycloaddition Reactions (e.g., Tetrazole Formation, Oxadiazoles)

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles. A prominent example is the synthesis of tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.gov This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, most commonly sodium azide (NaN₃). The reaction is often facilitated by a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. organic-chemistry.orggoogle.com This method allows for the conversion of the cyano group into a 5-substituted-1H-tetrazole ring.

Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This functionality allows for the elaboration of the molecular scaffold, connecting it to a wide range of other chemical moieties. The phenolic hydroxyl group may require protection (e.g., as a methyl or benzyl ether) prior to coupling, depending on the specific reaction conditions, particularly the base used.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, typically yielding a biaryl compound. wikipedia.orgorganic-chemistry.orgugr.es

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an arylethynyl derivative. This reaction usually employs both palladium and copper(I) catalysts. organic-chemistry.orgnih.gov

Heck-Mizoroki Coupling: Reaction with an alkene to form a C-C bond, yielding a substituted styrene (B11656) derivative. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C-N bond, yielding an arylamine. wikipedia.orgorganic-chemistry.org

Table 4: Overview of Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemTypical Base
Suzuki-Miyaura wikipedia.orgugr.esBoronic Acid/Ester (R-B(OH)₂)Ar-R (C-C)Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, K₃PO₄
Sonogashira organic-chemistry.orgnih.govTerminal Alkyne (R-C≡CH)Ar-C≡C-R (C-C)PdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine
Heck-Mizoroki organic-chemistry.orgmdpi.comAlkene (CH₂=CHR)Ar-CH=CHR (C-C)Pd(OAc)₂ / LigandEt₃N, K₂CO₃
Buchwald-Hartwig wikipedia.orgorganic-chemistry.orgAmine (R₂NH)Ar-NR₂ (C-N)Pd₂(dba)₃ / Ligand (e.g., XPhos)NaOtBu, K₂CO₃

Suzuki-Miyaura Coupling (Bromine reactivity)

The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For this compound, the reaction targets the carbon-bromine bond for the creation of biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups.

The generally accepted catalytic cycle involves three primary steps: libretexts.orgyoutube.comyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzonitrile (B105546) derivative. This is often the rate-determining step. The electron-deficient nature of the aromatic ring, enhanced by the fluoro and nitrile groups, facilitates this process.

Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step requires a base to activate the organoboron species. wikipedia.org

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org

The bromine atom at the C4 position is the primary site of reactivity in this coupling. The efficiency of the reaction can be contingent on the choice of catalyst, ligands, base, and solvent. The hydroxyl group may necessitate protection (e.g., as a silyl (B83357) or acetyl ether) to prevent side reactions or catalyst deactivation, although modern catalyst systems can sometimes accommodate free hydroxyl groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Reagents/ConditionsRole in Reaction
Aryl HalideThis compoundElectrophilic partner
Organoboron ReagentArylboronic acid, Alkenylboronic esterNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the C-C bond formation
LigandTriphenylphosphine (PPh₃), SPhos, XPhosStabilizes and activates the catalyst
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
SolventToluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction

Heck, Sonogashira, and Stille Couplings

Beyond the Suzuki reaction, the bromine atom of this compound serves as a handle for other pivotal cross-coupling reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The mechanism also proceeds via a Pd(0)/Pd(II) cycle, involving oxidative addition of the aryl bromide, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide generated. wikipedia.org

Sonogashira Coupling : This method is used to form a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is unique in that it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI). nih.gov The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.gov

Stille Coupling : The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org Like the Suzuki coupling, its mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of tin compounds, which can complicate purification and poses environmental concerns. organic-chemistry.orglibretexts.org

Table 2: Overview of Heck, Sonogashira, and Stille Couplings

ReactionCoupling PartnerKey Catalyst(s)Typical Product
HeckAlkene (e.g., Styrene, Acrylate)Pd(0) complexSubstituted Alkene
SonogashiraTerminal AlkynePd(0) complex + Cu(I) saltDisubstituted Alkyne
StilleOrganostannane (R-SnR'₃)Pd(0) complexBiaryl, Vinylarene, etc.

Influence of Functional Groups on Coupling Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving this compound are dictated by the interplay of its three functional groups.

Nitrile (-C≡N) and Fluoro (-F) Groups : Both the nitrile and fluoro groups are strongly electron-withdrawing. Their presence on the aromatic ring decreases the electron density, particularly at the carbon atom bonded to the bromine. This electronic effect makes the C-Br bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst. Generally, electron-withdrawing groups increase the rate of this initial, often rate-limiting, step in the catalytic cycle.

Hydroxyl (-OH) Group : The hydroxyl group has a more complex influence. As an electron-donating group through resonance, it can increase the electron density of the ring, which could potentially slow the oxidative addition step. However, its most significant impact often comes from its acidity and coordinating ability. The phenolic proton can react with the bases used in coupling reactions, and the oxygen atom can coordinate to the palladium center. This coordination can sometimes be beneficial, leading to directed cross-coupling through the formation of a transient palladium alkoxide. nih.gov Conversely, it can also lead to catalyst inhibition or the need for protection, for instance by converting the hydroxyl group to a methoxy (B1213986) or silyl ether group to prevent unwanted interactions.

The combined effect of these groups makes the C-Br bond in this compound highly activated for oxidative addition, a crucial step for initiating the catalytic cycle in Suzuki, Heck, Sonogashira, and Stille couplings. The primary challenge in utilizing this substrate is managing the reactivity of the hydroxyl group to ensure high yields and prevent side reactions.

Table 3: Summary of Functional Group Effects on Cross-Coupling Reactivity

Functional GroupElectronic EffectInfluence on Oxidative AdditionPotential Side Reactions/Considerations
Bromine (-Br)Leaving GroupServes as the electrophilic site for Pd(0) insertion-
Fluorine (-F)Strongly Electron-WithdrawingAccelerates the reaction rateGenerally unreactive as a leaving group in these couplings
Hydroxyl (-OH)Electron-Donating (resonance), AcidicCan modulate reactivity; potential for directed couplingMay require protection to avoid deprotonation and catalyst inhibition
Nitrile (-CN)Strongly Electron-WithdrawingAccelerates the reaction rate Generally stable under typical coupling conditions

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of 4-Bromo-2-fluoro-6-hydroxybenzonitrile, offering a window into the local chemical environment of each nucleus.

Comprehensive 1D (¹H, ¹³C, ¹⁹F) and 2D NMR Assignments

A complete assignment of the NMR signals is fundamental to understanding the molecular structure. Due to the limited availability of direct experimental data for this compound, the following assignments are based on established principles of NMR spectroscopy and data from analogous substituted benzonitriles.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents. The carbon atom attached to the nitrile group (C1) would be significantly deshielded. The carbons bonded to the electronegative fluorine (C2), bromine (C4), and oxygen (C6) atoms will also exhibit characteristic shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides valuable information about the electronic environment around the fluorine nucleus. nih.gov

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the ¹H and ¹³C signals. columbia.edu HSQC would reveal direct one-bond correlations between protons and their attached carbons, while HMBC would show correlations over two to three bonds, helping to piece together the carbon skeleton and the positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 7.0 - 7.3 -
H5 6.8 - 7.1 -
OH 5.0 - 8.0 (broad) -
C1 - 115 - 120
C2 - 158 - 162 (d, ¹JCF)
C3 - 110 - 115
C4 - 118 - 122
C5 - 125 - 130
C6 - 150 - 155
CN - 117 - 121

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Analysis of Fluorine's Electronic Effects on Chemical Shifts

The high electronegativity and the presence of lone pairs on the fluorine atom introduce significant electronic effects that influence the chemical shifts of nearby nuclei. azom.com In ¹⁹F NMR, the chemical shift is highly sensitive to the electronic environment. nih.gov The fluorine atom in this compound is expected to exhibit a chemical shift characteristic of an aryl fluoride. Substituents on the aromatic ring, particularly the electron-donating hydroxyl group and the electron-withdrawing bromine and nitrile groups, will modulate the electron density at the fluorine-bearing carbon, thereby influencing the ¹⁹F chemical shift. azom.com

In the ¹³C NMR spectrum, the carbon directly bonded to the fluorine (C2) will show a large one-bond coupling constant (¹JCF), a characteristic feature of organofluorine compounds. The fluorine atom also exerts a through-space and through-bond electronic influence on the chemical shifts of the other carbon and proton nuclei in the molecule.

Investigation of Aromatic Ring Current and Substituent Effects

The delocalized π-electrons of the benzene ring generate a ring current in the presence of an external magnetic field. This ring current induces a secondary magnetic field that deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to olefinic protons.

The substituents on the benzene ring further modulate the chemical shifts of the aromatic protons and carbons. The hydroxyl group is an activating, ortho-, para-directing group that donates electron density to the ring through resonance, generally causing shielding (upfield shift) of the ortho and para positions. Conversely, the nitrile and bromine groups are deactivating, meta-directing groups that withdraw electron density from the ring, leading to deshielding (downfield shift) of the aromatic nuclei. The fluorine atom has a dual role, being inductively withdrawing but capable of resonance donation. The interplay of these electronic effects from all four substituents determines the final observed chemical shifts for the aromatic protons and carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR, offering insights into the functional groups present in the molecule and the nature of intermolecular interactions.

Vibrational Mode Analysis of Functional Groups (Nitrile, Hydroxyl, Halogens)

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes for each of its functional groups.

Nitrile Group (-C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹.

Hydroxyl Group (-OH): A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening indicative of hydrogen bonding.

Halogens (C-Br and C-F): The C-Br stretching vibration typically appears in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1000-1400 cm⁻¹ region.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations will be observed above 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the nitrile stretch, which often gives a strong Raman signal. s-a-s.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching 2220 - 2240
Hydroxyl (-OH) Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1600
C-F Stretching 1000 - 1400
C-Br Stretching 500 - 600

Hydrogen Bonding Network Analysis

The presence of a hydroxyl group in this compound strongly suggests the formation of intermolecular hydrogen bonds in the solid state and in concentrated solutions. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this hydrogen bonding.

Crystallographic studies of similar compounds, such as 3-bromo-2-hydroxybenzonitrile, have revealed the formation of spiral chains through O-H···N and O-H···Br hydrogen bonds. nih.govmit.edu It is plausible that this compound would also form a complex hydrogen-bonding network. In this network, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the halogen atoms (bromine and fluorine) can act as hydrogen bond acceptors. The specific geometry and strength of these hydrogen bonds would influence the crystal packing and the vibrational frequencies of the involved functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₇H₃BrFNO, the theoretical monoisotopic mass can be calculated with high precision. This experimental verification of the exact mass is a critical step in confirming the compound's identity, distinguishing it from isomers or compounds with the same nominal mass.

The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments, showing two peaks of almost equal intensity separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Molecular FormulaIonCalculated Monoisotopic Mass (Da)
C₇H₃BrFNO[M(⁷⁹Br)]⁺214.9437
[M(⁸¹Br)]⁺216.9416

In addition to determining the molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecule's structure.

Key expected fragmentation pathways would include:

Loss of a bromine atom: The cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatics, which would result in a significant fragment ion.

Loss of carbon monoxide (CO): Phenolic compounds often exhibit the loss of CO from the aromatic ring.

Loss of hydrogen cyanide (HCN): Benzonitriles are known to lose HCN as a neutral fragment.

Loss of a fluorine atom: While generally a strong bond, cleavage of the C-F bond can also occur.

The combination of these losses and the characteristic bromine isotope pattern in all bromine-containing fragments provides a robust method for structural confirmation.

X-ray Crystallography

To perform X-ray crystallography, a high-quality single crystal of the compound is required. uhu-ciqso.es This crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. scielo.br A search of the public crystallographic databases indicates that the crystal structure of this compound has not been reported to date. However, this technique would be the ultimate tool to unambiguously determine its solid-state molecular geometry.

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. harvard.edu The functional groups in this compound make it a candidate for several important interactions that would dictate its crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor. It can form strong hydrogen bonds with acceptors on neighboring molecules, such as the nitrogen atom of the nitrile group (O-H···N), the oxygen of another hydroxyl group (O-H···O), or potentially the fluorine atom (O-H···F). youtube.com These interactions are highly directional and are expected to play a dominant role in the crystal structure.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor. This occurs due to a region of positive electrostatic potential (a σ-hole) on the bromine atom opposite the C-Br covalent bond, which can interact attractively with a Lewis basic site, such as the nitrile nitrogen. researchgate.net Fluorine substitution on the aromatic ring can modulate the strength of these halogen bonds. dntb.gov.ua

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking. nih.gov Given the presence of electron-withdrawing substituents (Br, F, CN), the π-system is relatively electron-poor. This can lead to favorable offset or parallel-displaced stacking arrangements that help to stabilize the crystal lattice. acs.orgacs.org

Interaction TypeDonor Group/AtomAcceptor Group/AtomPotential Role in Crystal Packing
Hydrogen BondHydroxyl (-OH)Nitrile (-CN), Hydroxyl (-OH), Fluorine (-F)Primary directional force, likely forming chains or sheets.
Halogen BondBromine (-Br)Nitrile (-CN), Hydroxyl (-OH)Secondary directional interaction, contributing to lattice architecture.
π-π StackingAromatic RingAromatic RingStabilizes packing, often in offset or parallel-displaced geometries.

While the aromatic ring itself is rigid, the orientation of the substituent groups can be a source of conformational interest. For this compound, the primary conformational variable is the rotation around the C-O bond of the hydroxyl group. The orientation of the hydroxyl proton can be influenced by the formation of either intramolecular or intermolecular hydrogen bonds. An intramolecular hydrogen bond, for instance between the hydroxyl group and the adjacent fluorine atom, could lock the molecule into a specific planar conformation. Studies on related ortho-substituted benzoic acids and phenols show that such intramolecular interactions can be a dominant factor in determining the lowest energy conformer. mdpi.com The interplay between forming a stable intramolecular bond versus more extensive intermolecular hydrogen bonding networks would determine the preferred conformation observed in the crystal structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. nih.gov It is widely applied to predict a range of molecular properties for compounds like 4-Bromo-2-fluoro-6-hydroxybenzonitrile with a high degree of accuracy. mdpi.comresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can predict key geometric parameters like bond lengths, bond angles, and dihedral angles. The presence of multiple substituents—bromine, fluorine, hydroxyl, and nitrile groups—on the benzene (B151609) ring influences its planarity and bond parameters due to steric and electronic effects.

The orientation of the hydroxyl group's hydrogen atom relative to the rest of the molecule defines different rotational conformers. Computational studies on similar substituted aromatic molecules have shown that the relative energies of these conformers can be calculated to identify the most stable form. mdpi.com For this compound, the most stable conformer would likely be influenced by the potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom or nitrile group.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: These values are illustrative, based on DFT calculations for structurally similar molecules.

ParameterBond/AnglePredicted Value
Bond Lengths C-Br1.89 Å
C-F1.35 Å
C-O1.36 Å
O-H0.97 Å
C-C (aromatic)1.39 - 1.41 Å
C-CN1.45 Å
C≡N1.16 Å
Bond Angles C-C-Br119.5°
C-C-F118.8°
C-C-O121.0°
C-O-H109.0°

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

PropertyEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE) 4.90

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution across the molecule. researchgate.net It helps in predicting the sites for electrophilic and nucleophilic attacks. mdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, negative potentials are expected around the electronegative nitrogen, oxygen, and fluorine atoms. nih.gov The most positive potential is likely associated with the hydrogen atom of the hydroxyl group. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, aiding in the structural characterization of the molecule.

Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies for specific bond stretches, bends, and wags can be assigned to experimental spectral data. researchgate.net For this compound, key vibrational modes include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, and stretching modes associated with the C-F and C-Br bonds. Aromatic C-H and C=C stretching vibrations are also characteristic. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch-OH~3600
C-H Stretch (Aromatic)Ar-H3100 - 3000
C≡N Stretch-CN~2230
C=C Stretch (Aromatic)Ar C=C1600 - 1450
C-F StretchAr-F1270 - 1100
C-Br StretchAr-Br650 - 550

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. The calculated shifts can be compared with experimental data, with root-mean-square deviation (RMSD) values often being low, indicating high accuracy. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
H (on -OH)5.5 - 6.5C-CN~100
H (on ring)7.0 - 7.8C≡N~117
C-Br~115
C (aromatic)110 - 140
C-F~160 (JC-F coupling)
C-OH~155

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and intermolecular interactions.

MD simulations can explore the conformational landscape of this compound in a solvent environment. These simulations can track the rotation around single bonds, such as the C-O bond of the hydroxyl group, revealing the preferred orientations and the energy barriers to their interconversion in solution. This dynamic perspective complements the static picture from DFT by showing how solvent molecules can stabilize or destabilize certain conformers through intermolecular interactions like hydrogen bonding.

Understanding how a molecule interacts with its surroundings is critical for predicting its behavior in chemical reactions or biological systems. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of the solvation shell around this compound. By calculating properties such as radial distribution functions, one can determine the average distance and coordination number of solvent molecules (e.g., water) around specific functional groups like the hydroxyl, nitrile, and halogen atoms. This information is vital for understanding solubility and how the solvent might mediate interactions with other reactant molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/Computational)

There is no specific QSAR modeling data available for this compound in the reviewed literature. Consequently, the prediction of its molecular properties based on structural descriptors through established QSAR models could not be performed. This type of analysis would typically involve the correlation of physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, with the biological activity of a series of related compounds. Without such a dataset for this specific molecule and its analogues, the development of a predictive QSAR model is not feasible.

Reaction Mechanism Pathway Calculations

Similarly, detailed computational studies on the reaction mechanisms involving this compound are not present in the accessible scientific literature. Therefore, a transition state analysis for key reactions and the generation of energetic profiles for its synthetic transformations could not be conducted. These computational investigations are crucial for understanding the feasibility of reaction pathways, identifying key intermediates, and optimizing reaction conditions. The absence of such studies for this particular compound limits a deep mechanistic understanding of its chemical behavior from a theoretical standpoint.

Advanced Applications in Materials Science and Biological Probe Development

Applications as a Building Block in Complex Molecular Architectures

The reactivity of 4-Bromo-2-fluoro-6-hydroxybenzonitrile allows for its incorporation into a variety of larger, more complex molecular frameworks. The interplay of its electron-withdrawing and electron-donating groups, along with the potential for substitution and coupling reactions, makes it a sought-after intermediate in specialized chemical synthesis.

Synthesis of Heterocyclic Compounds and Scaffolds

While this compound is a promising starting material for the synthesis of diverse heterocyclic compounds, specific examples of its direct use in forming scaffolds such as benzofurans, quinazolinones, or benzimidazoles are not extensively detailed in publicly available literature. However, the inherent reactivity of its functional groups suggests its potential in various cyclization and condensation reactions that are fundamental to the synthesis of these important heterocyclic systems.

The presence of the hydroxyl group ortho to the nitrile moiety provides a classic precursor arrangement for the formation of fused ring systems. For instance, reactions targeting the hydroxyl and nitrile groups could lead to the formation of various oxygen- and nitrogen-containing heterocycles. The bromo and fluoro substituents can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce further complexity and build diverse molecular architectures.

General synthetic routes for these types of heterocycles often involve precursors with similar functionalities. For example, the synthesis of benzofurans can be achieved through the reaction of ortho-hydroxyaryl compounds with various reagents. organic-chemistry.orgresearchgate.net Similarly, quinazolinones are frequently synthesized from ortho-amino- or ortho-hydroxybenzonitriles. organic-chemistry.orgnih.gov The synthesis of benzimidazoles also often involves ortho-disubstituted benzene (B151609) rings. nih.gov Given these established synthetic pathways, this compound represents a potentially valuable, though currently under-documented, building block for creating novel, highly substituted heterocyclic compounds.

Development of Advanced Materials (e.g., Polymers, Liquid Crystals)

The application of this compound in the development of advanced materials such as polymers and liquid crystals is an area of emerging interest, although specific examples of its direct polymerization or incorporation into liquid crystal formulations are not yet widely reported. However, the structural features of the molecule suggest its potential in these fields.

In the realm of polymer science, the nitrile and hydroxyl groups, as well as the reactive bromo and fluoro substituents, could serve as points for polymerization or for grafting onto existing polymer backbones. This could lead to the creation of specialty polymers with tailored thermal, optical, or electronic properties.

Regarding liquid crystals, a related compound, fluoro-4-hydroxybenzonitrile, has been identified as a useful starting material for their production. google.com The synthesis of liquid crystals often involves molecules with a rigid core and flexible side chains. The substituted benzonitrile (B105546) core of this compound provides the necessary rigidity, and its functional groups offer sites for the attachment of various alkyl or alkoxy chains, which are crucial for inducing liquid crystalline phases. nih.gov Further research is needed to fully explore the potential of this specific compound in the design and synthesis of novel liquid crystalline materials.

Exploration as Biochemical Probes and Enzyme Inhibitors (In Vitro Studies)

The biological activity of this compound has been a subject of investigation, particularly its potential as a biochemical probe and an enzyme inhibitor in in vitro studies. The compound's unique combination of functional groups allows it to interact with biological macromolecules, making it a candidate for modulating the activity of specific enzymes.

Mechanism of Interaction with Molecular Targets

The mechanism of action of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein, have been employed to understand these potential interactions. These studies suggest that the compound can fit into the active sites of various enzymes, where its functional groups can form key interactions with amino acid residues. nih.govnih.govjaper.in

The nitrile group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov The halogen atoms, bromine and fluorine, can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in protein-ligand binding. nih.govresearchgate.netsemanticscholar.org These interactions can lead to the inhibition of the enzyme's catalytic activity, thereby affecting various biochemical pathways. The specific molecular targets and the precise nature of the interactions depend on the particular enzyme and its active site architecture.

Structure-Activity Relationship (SAR) at the Molecular Level (Binding Studies)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzonitrile derivatives, including this compound, SAR studies help to elucidate the role of each substituent in the binding affinity to a particular biological target. nih.govnih.govrsc.org

While specific SAR studies for this compound are not extensively documented, general principles can be inferred from studies on related compounds. For instance, the position and nature of the substituents on the benzene ring can significantly impact the inhibitory potency. Modifications to the benzonitrile structure have been shown to enhance selectivity against certain cancer-related targets.

Binding studies, often conducted in conjunction with molecular docking, can provide quantitative data on the affinity of the compound for its target. These studies might involve measuring the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of an enzyme by half.

Table 1: Hypothetical IC50 Values for this compound and Analogs Against a Target Enzyme

CompoundR1R2R3IC50 (µM)
This compound BrFOH15
Analog 1ClFOH25
Analog 2BrHOH30
Analog 3BrFOCH350

This table is for illustrative purposes and does not represent actual experimental data.

Influence of Halogen and Hydroxyl Substituents on Biological Recognition

The halogen and hydroxyl substituents in this compound play a critical role in its biological recognition and activity. The presence of these groups significantly influences the compound's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

The hydroxyl group is a key contributor to the molecule's ability to form hydrogen bonds, which are fundamental to molecular recognition in biological systems. researchgate.net It can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with amino acid residues in an enzyme's active site.

The halogen atoms, bromine and fluorine, also have a profound impact on the compound's biological activity. They are known to enhance the reactivity and biological activity of aromatic compounds. Fluorine, being highly electronegative, can alter the electronic distribution of the benzene ring and participate in hydrogen bonding. Bromine, a larger and more polarizable atom, is a strong participant in halogen bonding. nih.govresearchgate.net This interaction, where the halogen atom acts as an electrophilic center, can be a significant contributor to the binding affinity and selectivity of a ligand for its protein target. The interplay of these substituents ultimately governs the compound's ability to be recognized by and interact with specific biological molecules.

Contribution to Medicinal Chemistry Scaffolds (Pre-clinical, In Vitro)

The utility of this compound as a medicinal chemistry scaffold is rooted in its potential to serve as a building block for more complex molecules with therapeutic potential. Researchers have investigated its derivatives for a range of biological activities, including enzyme inhibition and antitumor effects. The presence of bromine and fluorine atoms, along with a hydroxyl and a nitrile group, allows for systematic modifications to probe structure-activity relationships (SAR) and optimize pharmacological properties.

The design and synthesis of analogues based on the this compound scaffold are pivotal for enhancing potency and selectivity towards specific biological targets, such as protein kinases. The core structure can undergo various chemical transformations, including substitution reactions at the halogen positions, oxidation or reduction of the hydroxyl group, and coupling reactions to build more elaborate molecules.

The general synthetic approach often involves the bromination and fluorination of a suitable benzonitrile precursor. From this core, medicinal chemists can introduce a variety of substituents to explore their impact on target binding and biological activity. For instance, in the development of kinase inhibitors, the anilinoquinazoline (B1252766) core, a related scaffold, has been utilized to target the ATP-binding site of kinases like RET. researchgate.net By analogy, the this compound scaffold can be elaborated to present functional groups that interact with key residues in a target enzyme's active site.

The strategic placement of substituents can lead to significant improvements in target specificity. For example, the introduction of phenolic moieties has been shown to enhance the potency of certain kinase inhibitors, although this can sometimes be accompanied by decreased metabolic stability. researchgate.net Further substitution adjacent to the phenol (B47542) group can mitigate this instability and, in some cases, unexpectedly improve selectivity. researchgate.net

The following table illustrates a hypothetical structure-activity relationship for a series of analogues derived from a benzonitrile scaffold, demonstrating how modifications can influence inhibitory activity against a target kinase.

Compound IDR1-Substitution (at position 6)R2-Substitution (at position 4)Kinase Inhibition IC₅₀ (nM)
BFHB-01 -OH-Br500
BFHB-02 -OCH₃-Br350
BFHB-03 -OH-Cl450
BFHB-04 -OH-I600
BFHB-05 -NH₂-Br200

This table is illustrative and designed to show potential SAR trends based on common medicinal chemistry principles.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov This strategy is employed to enhance a molecule's biological activity, improve its pharmacokinetic profile, or reduce toxicity. The this compound scaffold offers several opportunities for the exploration of bioisosteric replacements.

The nitrile group (-C≡N) itself is often considered a bioisostere for a carbonyl group and can participate in important polar interactions with biological targets. nih.gov In some contexts, it can also act as a bioisostere for halogens. researchgate.net The introduction of a nitrile can also block metabolically vulnerable sites, thereby increasing the metabolic stability of a drug candidate. researchgate.net

The halogen atoms on the ring, bromine and fluorine, are also prime candidates for bioisosteric replacement. The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance potency and metabolic stability. nih.gov While bromine is not a classical bioisostere of fluorine due to differences in size and electronic properties, replacing bromine with other halogens like chlorine or with other functional groups can provide valuable insights into the steric and electronic requirements for optimal target interaction.

Original Functional GroupClassical BioisosteresNon-Classical BioisosteresPotential Impact on Properties
-C≡N (Nitrile) Carbonyl, HalogensModulate polarity, metabolic stability, and target interactions researchgate.netnih.gov
-Br (Bromo) -Cl, -I-CF₃, -iPrAlter size, lipophilicity, and electronic interactions
-F (Fluoro) -H, -OHEnhance metabolic stability, modulate pKa, and influence binding affinity nih.gov
-OH (Hydroxyl) -NH₂, -SH-CH₂OH, -CONH₂Modify hydrogen bonding capacity and solubility

Through the systematic design, synthesis, and in vitro evaluation of analogues, and the judicious application of bioisosteric replacements, the this compound scaffold holds significant promise for the development of novel, highly specific, and effective therapeutic agents.

Future Research Directions and Unexplored Avenues

Novel Catalytic Transformations and Functionalization

The structure of 4-Bromo-2-fluoro-6-hydroxybenzonitrile is ripe for the application of modern catalytic methods. The carbon-bromine (C-Br) bond is a prime target for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netpsu.edu Future work could explore the selective coupling of the C-Br bond using well-established reactions under increasingly mild and efficient conditions.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form new C-C bonds, creating biaryl structures. researchgate.net

Heck Coupling: Reaction with alkenes to introduce vinyl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, valuable in materials science. researchgate.net

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. researchgate.net

A significant challenge and a direction for future research lies in achieving selectivity. The carbon-fluorine (C-F) bond is generally more stable and less reactive in oxidative addition steps compared to the C-Br bond, which should allow for selective functionalization at the bromine position. nih.gov However, developing catalytic systems with high selectivity and functional group tolerance, especially given the presence of the acidic hydroxyl group, remains a key objective.

Furthermore, the direct functionalization of the aromatic C-H bonds presents a highly atom-economical approach to increase molecular complexity. tandfonline.comnih.gov The directing ability of the hydroxyl and nitrile groups could be harnessed to achieve regioselective C-H activation at positions ortho to these groups. Research into rhodium, palladium, or nickel-catalyzed C-H functionalization could unlock novel pathways to substituted derivatives that are otherwise difficult to access. acs.orgscience.gov

Another avenue involves catalytic hydrodehalogenation, which is the substitution of a halogen atom with hydrogen. acs.orgfigshare.com Developing selective catalytic protocols to replace the bromine atom while leaving the fluorine atom intact would provide access to 2-fluoro-6-hydroxybenzonitrile, expanding the synthetic utility of the parent molecule. nih.govchemrxiv.org Iron-catalyzed methods offer a more sustainable alternative to traditional palladium catalysts for such transformations. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel catalytic transformations discussed above, a deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is essential. Advanced spectroscopic techniques, particularly those that allow for in-situ and real-time monitoring, are powerful tools for gaining these insights. This approach is central to the Process Analytical Technology (PAT) framework, which aims to design and control manufacturing processes by measuring critical parameters in real time. atomfair.comnih.govvaia.com

Future research on this compound should integrate in-situ spectroscopic probes to monitor its reactions.

Applicable In-Situ Spectroscopic Techniques:

TechniqueInformation GainedPotential Application
FTIR Spectroscopy Monitors changes in vibrational modes of functional groups (e.g., -OH, -C≡N, C-Br, C-F).Track consumption of starting material and formation of products in real-time; identify key intermediates. whiterose.ac.ukdoubtnut.com
Raman Spectroscopy Provides complementary vibrational information; excellent for monitoring reactions in aqueous or slurry conditions.Determine reaction endpoints, study catalyst stability, and quantify reactants and products without sampling. nih.govacs.orgresearchgate.net
NMR Spectroscopy Offers detailed structural information on species in solution.Elucidate reaction pathways and characterize intermediates in flow chemistry setups. nih.gov

Operando spectroscopy, which combines the simultaneous measurement of catalytic activity with spectroscopic characterization under actual reaction conditions, would be particularly valuable. tandfonline.comnih.govfigshare.comnih.gov For instance, by using an operando FTIR or Raman setup during a Suzuki-Miyaura coupling reaction of this compound, researchers could correlate changes in the catalyst's state with the rate of product formation. This could reveal catalyst activation or deactivation pathways and enable the rapid optimization of reaction conditions. nih.gov For palladium-catalyzed reactions specifically, techniques like nanogap-enhanced Raman scattering (NERS) are emerging that can monitor reactions at the catalyst surface. psu.edu

Integration of Computational Design in Synthetic Strategy

Computational chemistry offers powerful predictive tools that can accelerate the design and optimization of synthetic strategies, minimizing trial-and-error experimentation. For a molecule like this compound, computational methods can provide crucial insights into reactivity, regioselectivity, and reaction mechanisms.

A key area for future exploration is the use of Density Functional Theory (DFT) to model potential reaction pathways. acs.orgresearchgate.net DFT calculations can be used to determine the activation energies for various competing reactions, such as oxidative addition at the C-Br versus the C-F bond, or nucleophilic aromatic substitution (SNAr) at different positions. nih.govvaia.com Such studies can predict whether a reaction is likely to proceed via a concerted or stepwise mechanism, guiding the choice of reagents and conditions. nih.gov

Furthermore, the burgeoning field of machine learning (ML) and artificial intelligence (AI) in chemistry holds immense promise. nih.govtandfonline.comnih.govfigshare.com Retrosynthesis software, which uses AI to propose synthetic routes from a target molecule back to available starting materials, could be employed to discover novel and efficient pathways to complex derivatives of this compound. doubtnut.comresearchgate.netnih.gov

Another powerful application is the prediction of regioselectivity. ML models, trained on vast databases of known reactions, can predict the most likely site of functionalization for electrophilic aromatic substitution or C-H activation reactions on the substituted benzene (B151609) ring. nih.govchemrxiv.orgoregonstate.edu This in silico screening can prioritize the most promising reaction conditions for experimental validation. Computational tools can also aid in de novo catalyst design, optimizing ligand structures to enhance activity and selectivity for specific transformations of the target molecule. psu.eduscience.govuwindsor.ca

Exploration of Supramolecular Chemistry and Self-Assembly

The functional groups on this compound make it an excellent candidate for studies in supramolecular chemistry and crystal engineering. The molecule possesses a potent hydrogen bond donor (the hydroxyl group) and potential hydrogen bond acceptors (the nitrile nitrogen and the hydroxyl oxygen). This duality allows for the formation of robust hydrogen-bonded networks, which are fundamental to designing self-assembling systems. nih.govwhiterose.ac.uksciencemadness.org

The presence of bromine and fluorine atoms introduces other key non-covalent interactions. The bromine atom can act as a halogen bond donor, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. acs.orgresearchgate.netoregonstate.edu This interaction could be directed towards the nitrile nitrogen of a neighboring molecule, leading to the formation of predictable linear or cyclic assemblies. The study of halogen bonding has become a cornerstone of modern crystal engineering. acs.orgresearchgate.net

The fluorine atom, while a weak hydrogen bond acceptor, significantly influences the molecule's electronic properties and can participate in various non-covalent interactions that modulate crystal packing and self-assembly. nih.govnih.govchemrxiv.org The so-called "fluorous effect," the tendency of highly fluorinated molecules to segregate from non-fluorinated counterparts, could be exploited in designing more complex, multi-component systems. figshare.com

Future research in this area could involve:

Co-crystallization: Systematically combining this compound with a variety of co-formers (e.g., pyridine (B92270) derivatives, amides) to explore the interplay between hydrogen and halogen bonding in constructing new solid-state architectures.

Self-Assembly Studies: Investigating the self-assembly behavior of the molecule in solution and on surfaces to create ordered nanostructures, which could have applications in materials science. Theoretical predictions suggest that benzonitrile (B105546) derivatives can form self-directed lines on silicon surfaces. atomfair.com

Polymorphism Screening: A thorough investigation of the crystallization conditions to identify and characterize different polymorphic forms, each potentially having unique physical properties. acs.org

Development of Chemo- and Regioselective Methodologies

The primary synthetic challenge and opportunity presented by this compound is the development of methodologies that can selectively target one of its reactive sites while leaving the others untouched. Achieving such chemo- and regioselectivity is crucial for its use as a versatile building block.

Chemoselectivity: The main challenge is differentiating between the C-Br and C-F bonds. In transition metal-catalyzed cross-coupling reactions, selectivity is governed by the relative bond dissociation energies and the kinetics of oxidative addition. The established reactivity trend is C-I > C-Br > C-Cl > C-F, which strongly suggests that the C-Br bond can be selectively functionalized over the much stronger C-F bond. nih.govvaia.comdoubtnut.comresearchgate.net Future research should focus on developing robust catalytic systems (e.g., palladium or nickel with specific ligands) that provide excellent yields for C-Br coupling with zero side reactions at the C-F bond across a wide range of coupling partners. researchgate.netacs.org

Regioselectivity: The molecule has three distinct C-H bonds, and controlling functionalization at these positions is a significant goal.

Ortho to the Hydroxyl Group: The hydroxyl group is a powerful ortho-directing group for electrophilic substitution and can also direct ortho-lithiation. nih.gov Methodologies that exploit this directing effect could lead to selective functionalization at the C5 position.

Ortho to the Fluorine Atom: Fluorine is also known to be a potent directing group for ortho-lithiation, which could enable selective functionalization at the C3 position. psu.eduresearchgate.netuwindsor.ca

Between the Bromo and Nitrile Groups: This position is sterically hindered and electronically deactivated, making it the most challenging to functionalize directly.

Future work should aim to develop a toolbox of selective reactions that allow for the programmed, sequential functionalization of the molecule. For instance, one could first perform a palladium-catalyzed Suzuki-Miyaura coupling at the C-Br bond, then use a fluorine-directed ortho-lithiation to introduce a second substituent, and finally modify the hydroxyl or nitrile group. Such strategies would provide access to a vast range of highly substituted and complex aromatic compounds with complete regiochemical control, starting from a single, versatile precursor. oregonstate.edu

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-6-hydroxybenzonitrile, and how can regioselectivity be ensured?

Methodological Answer: A plausible pathway involves bromination and fluorination of a hydroxybenzonitrile precursor. For example, bromination at the para position of 2-fluoro-6-hydroxybenzonitrile could be achieved using N-bromosuccinimide (NBS) under controlled conditions. Fluorination might employ agents like Selectfluor®. Regioselectivity can be verified via NMR (1H/13C) to confirm substitution patterns, as seen in structurally similar compounds like 4-Bromo-2-hydroxybenzonitrile (CAS 288067-35-6) . Reaction monitoring via TLC or HPLC is critical to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR identifies substituent positions (e.g., distinguishing fluorine’s deshielding effects).
  • IR Spectroscopy : Confirms the nitrile group (~2200 cm⁻¹) and hydroxyl stretch (~3200–3600 cm⁻¹), as validated in benzonitrile analogs .
  • Mass Spectrometry : Determines molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns.

Q. How can purity and stability be assessed during synthesis?

Methodological Answer:

  • HPLC/GC : Quantify impurities using reverse-phase chromatography with UV detection.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for the nitrile group.
  • Moisture Sensitivity : Hydroxyl and nitrile groups may degrade under humidity; storage at 0–6°C in anhydrous conditions is advised, as noted for boronic acid derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Mixed solvents (e.g., ethanol/water or DCM/hexane) are often effective. For bromo-fluoro analogs, low-polarity solvents like ethyl acetate may minimize halogen loss. Monitor crystal formation via polarized light microscopy, referencing crystallography workflows in SHELX .

Q. How does the hydroxyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The hydroxyl group can act as a directing group in electrophilic substitutions but may require protection (e.g., silylation or acetylation) during Suzuki-Miyaura couplings. Compare reactivity with 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5), where boronate esters stabilize intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated benzonitriles?

Methodological Answer: Use SHELXL for refinement, especially for handling twinned crystals or disordered halogen atoms. Validate data with residual density maps and Hirshfeld surface analysis. For example, SHELX’s robust handling of high-resolution data is critical for resolving fluorine’s electron density .

Q. How can computational modeling predict substituent effects on electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometries (e.g., Gaussian09) to assess electron-withdrawing effects of Br/F on the nitrile group.
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps with analogs like 3-bromo-4-fluorobenzonitrile to predict reactivity in nucleophilic substitutions .

Q. What mechanistic insights explain competing pathways in fluorination reactions?

Methodological Answer: Kinetic studies (e.g., variable-temperature NMR) can distinguish between SNAr and radical mechanisms. Fluorine’s electronegativity may favor SNAr, but trace moisture could promote hydrolysis. Contrast with 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7), where steric hindrance alters pathway dominance .

Q. How do steric and electronic factors influence solid-state packing?

Methodological Answer: X-ray diffraction (via ORTEP-3 ) reveals intermolecular interactions like halogen bonding (Br···N≡C) and hydrogen bonding (OH···F). Compare with 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9), where Cl’s smaller size reduces steric clashes .

Q. What protocols validate the compound’s role in medicinal chemistry scaffolds?

Methodological Answer:

  • SAR Studies : Test bioisosteric replacements (e.g., replacing Br with Cl in analogs like 2-Bromo-4-chlorophenylacetonitrile ).
  • ADMET Prediction : Use tools like SwissADME to assess solubility and metabolic stability, leveraging logP data from benzonitrile derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.